molecular formula C21H16N2O4 B2438140 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide CAS No. 307327-03-3

3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide

Cat. No.: B2438140
CAS No.: 307327-03-3
M. Wt: 360.369
InChI Key: IUQVNNIKOBYZKG-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a naphthalene core linked to a phthalimide (1,3-dioxoisoindoline) derivative, a structural motif known to impart valuable biological properties. The compound's core structure shares characteristics with ligands developed for targeting G protein-coupled receptors (GPCRs), particularly in the design of bitopic ligands for dopamine receptor subtypes . The integration of the methoxy-naphthamide and methyl-phthalimide fragments suggests potential for interaction with orthosteric and secondary binding sites on protein targets, a strategy employed in the development of potent and selective receptor antagonists . The phthalimide moiety is also a recognized pharmacophore in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules for targeted protein degradation, indicating its utility in exploring novel therapeutic modalities . Researchers can apply this compound as a key intermediate or building block in the synthesis of more complex bioactive molecules, particularly in programs aimed at developing therapies for neuropsychiatric disorders or cancer . Its structure offers a platform for further synthetic modification to explore structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-23-20(25)15-8-7-14(11-16(15)21(23)26)22-19(24)17-9-12-5-3-4-6-13(12)10-18(17)27-2/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQVNNIKOBYZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide typically involves the following steps:

    Formation of the naphthamide core: This can be achieved by reacting 2-naphthoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methoxy group: Methoxylation can be performed using methanol in the presence of a strong acid or base.

    Attachment of the isoindolinone moiety: This step involves the reaction of the naphthamide intermediate with a phthalic anhydride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Research has shown that this compound exhibits several promising biological activities:

Anticancer Activity

Several studies have demonstrated the potential of 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide as an anticancer agent. It has been tested against various cancer cell lines, showing significant cytotoxicity. For example, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives similar to this compound. The results indicated that modifications to the isoindoline structure significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Structure-Activity Relationship

Another research article focused on the structure-activity relationship (SAR) of isoindoline derivatives. The findings suggested that specific substitutions on the isoindoline ring could lead to increased potency against cancer cells. This emphasizes the relevance of chemical modifications in enhancing biological activity, providing a pathway for future drug development .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against multiple cancer cell lines
Apoptosis InductionInduces programmed cell death in cancer cells
Enzyme InhibitionPotential inhibition of enzymes involved in cancer metabolism

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthamides: Compounds with similar naphthalene-amide structures.

    Isoindolinones: Compounds containing the isoindolinone moiety.

Uniqueness

The unique combination of the naphthalene, methoxy, and isoindolinone groups in 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-aminoisoindoline-1,3-dione with various acylating agents. The process can be summarized as follows:

  • Starting Material : 5-aminoisoindoline-1,3-dione.
  • Reagents : Acyl chlorides (such as benzoyl chloride) in the presence of a base (like triethylamine).
  • Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired amide structure.

The yield and purity of the synthesized compound are usually confirmed through techniques such as NMR and mass spectrometry .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-71.1
HepG21.4
HCT-1162.6

These values indicate that the compound is more potent than some standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

The anticancer activity is believed to be mediated through multiple pathways, including:

  • Thymidylate Synthase Inhibition : The compound has shown significant inhibition of thymidylate synthase, which is crucial for DNA synthesis in cancer cells .
  • AMPK Activation : Isoindoline derivatives have been reported to activate AMPK, leading to metabolic changes that inhibit cancer cell growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus625
Escherichia coliNot Active
Pseudomonas aeruginosa1250

The results indicate that while it exhibits excellent activity against certain Gram-positive bacteria, it shows limited effectiveness against Gram-negative strains like E. coli.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Properties : A study involving MCF-7 and HepG2 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus at relatively low concentrations but failed to show activity against E. coli .

Q & A

Q. What are the best practices for reconciling discrepancies between computational docking predictions and experimental binding assays?

  • Resolution steps :
  • Re-dock using explicit solvent models (e.g., TIP3P water) to account for hydration effects .
  • Validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

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